Anti-Trypanosoma cruzi agent-1
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Overview
Description
Anti-Trypanosoma cruzi agent-1 is a compound specifically designed to combat the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people and posing a risk to many more . The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,3-difluorobenzene as a starting material, followed by various functional group modifications . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Anti-Trypanosoma cruzi agent-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Anti-Trypanosoma cruzi agent-1 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of anti-parasitic agents.
Biology: It serves as a tool to study the biology of and its interactions with host cells.
Medicine: The primary application is in the development of therapeutic agents for treating Chagas disease.
Mechanism of Action
The mechanism of action of Anti-Trypanosoma cruzi agent-1 involves targeting specific molecular pathways within the parasite. The compound interferes with the biosynthesis of ergosterol, a crucial component of the parasite’s cell membrane. By inhibiting the enzyme responsible for ergosterol synthesis, the compound disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound generates reactive oxygen species (ROS) within the parasite, causing oxidative stress and further contributing to its anti-parasitic effects .
Comparison with Similar Compounds
- Posaconazole
- Benznidazole
- Nifurtimox
- Gold(I) compounds with thiosemicarbazones
- Synthetic nucleoside analogs
Properties
Molecular Formula |
C23H29N3O5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(3-imidazol-1-ylpropyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5/c1-15(6-8-19(27)25-9-4-11-26-12-10-24-14-26)5-7-17-21(28)20-18(13-31-23(20)29)16(2)22(17)30-3/h5,10,12,14,28H,4,6-9,11,13H2,1-3H3,(H,25,27)/b15-5+ |
InChI Key |
KDPNXXZFOFDEMO-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCCN3C=CN=C3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCCN3C=CN=C3)O |
Origin of Product |
United States |
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